molecular formula C10H9N3O B8288208 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one

1-(5-aminopyridin-2-yl)pyridin-2(1H)-one

Cat. No. B8288208
M. Wt: 187.20 g/mol
InChI Key: KUBIMDNSMHZSFN-UHFFFAOYSA-N
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Patent
US07696352B2

Procedure details

A mixture of 3-amino-6-bromopyridine (865 mg, 5.00 mmol), 2-hydroxypyridine (475 mg, 5.00 mmol), N,N′-dimethylethylenediamine (0.215 mL, 2.00 mmol) and K2CO3 (1.38 g, 10.0 mmol) in dioxane (8 mL) was degassed with Argon before being charged with CuI (190 mg, 1.00 mmol). The mixture in a sealed tube was heated at 110° C. overnight. After being cooled down, H2O and nBuOH were added. The organic phase was separated, and concentrated in vacuo to give 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one (316 mg).
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
0.215 mL
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
190 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5](Br)=[CH:6][CH:7]=1.[OH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.CNCCNC.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.[Cu]I.C(O)CCC.O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]2=[O:9])=[N:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
865 mg
Type
reactant
Smiles
NC=1C=NC(=CC1)Br
Name
Quantity
475 mg
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
0.215 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
1.38 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
CuI
Quantity
190 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with Argon
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled down
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)N1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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